molecular formula C19H14ClN3O2 B11453763 4-Chloro-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenol

4-Chloro-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenol

Cat. No.: B11453763
M. Wt: 351.8 g/mol
InChI Key: FQFLTXHUHZYFJI-UHFFFAOYSA-N
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Description

4-Chloro-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenol is a synthetic organic compound with the molecular formula C19H14ClN3O2 and a molecular weight of 351.795 g/mol . This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the 4-methoxyphenyl and 4-chlorophenol groups. Key steps include:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 4-methoxyphenyl group via nucleophilic aromatic substitution.

    Chlorination: Introduction of the chlorine atom using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The chlorine atom can be substituted by nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, dichromate.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

4-Chloro-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenol involves its interaction with molecular targets such as enzymes or receptors. The pyrazolo[1,5-a]pyrimidine core can bind to active sites of enzymes, inhibiting their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic system with similar biological activity.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against cyclin-dependent kinases (CDKs).

Uniqueness

4-Chloro-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a methoxyphenyl group enhances its potential as a therapeutic agent by improving its binding affinity and selectivity towards specific molecular targets .

Properties

Molecular Formula

C19H14ClN3O2

Molecular Weight

351.8 g/mol

IUPAC Name

4-chloro-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenol

InChI

InChI=1S/C19H14ClN3O2/c1-25-14-5-2-12(3-6-14)16-11-19-21-9-8-17(23(19)22-16)15-10-13(20)4-7-18(15)24/h2-11,24H,1H3

InChI Key

FQFLTXHUHZYFJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=CC=NC3=C2)C4=C(C=CC(=C4)Cl)O

Origin of Product

United States

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